molecular formula C26H19NO3 B11335314 N-(naphthalen-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

N-(naphthalen-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11335314
M. Wt: 393.4 g/mol
InChI Key: FPOOAIINBZWDQS-UHFFFAOYSA-N
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Description

N-(naphthalen-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide is a complex organic compound that belongs to the class of isochromenes. Isochromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has a unique structure that combines a naphthalene ring, a phenyl group, and an isochromene moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-2-carboxylic acid with 3-phenyl-3,4-dihydro-1H-isochromen-1-one under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(naphthalen-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(naphthalen-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like naphthalene-2-carboxylic acid and naphthalene-2-amine share structural similarities.

    Isochromene derivatives: Compounds such as 3-phenyl-3,4-dihydro-1H-isochromen-1-one.

Uniqueness

N-(naphthalen-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide is unique due to its combination of a naphthalene ring, a phenyl group, and an isochromene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H19NO3

Molecular Weight

393.4 g/mol

IUPAC Name

N-naphthalen-2-yl-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C26H19NO3/c28-25(27-22-12-10-17-6-4-5-9-19(17)15-22)20-11-13-23-21(14-20)16-24(30-26(23)29)18-7-2-1-3-8-18/h1-15,24H,16H2,(H,27,28)

InChI Key

FPOOAIINBZWDQS-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5

Origin of Product

United States

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